molecular formula C21H21FN4OS B2406780 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105232-10-7

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

カタログ番号 B2406780
CAS番号: 1105232-10-7
分子量: 396.48
InChIキー: HQACQHVJWLSJTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pyridazine Derivatives and HIV Inhibition

Pyridazine derivatives, closely related to the specified compound, have been studied for their potential as HIV inhibitors. Heinisch et al. (1996) synthesized a series of compounds structurally related to nevirapine, a known reverse transcriptase inhibitor, and evaluated their efficacy against HIV-1 (Heinisch et al., 1996).

Radiosynthesis for Imaging Stearoyl-CoA Desaturase-1

Silvers et al. (2016) developed radiotracers derived from pyridazine carboxamide for PET imaging of Stearoyl-CoA Desaturase-1, a key enzyme in cancer progression. This research could be relevant to the use of similar compounds in imaging applications (Silvers et al., 2016).

Development of 5-HT1A Receptor Agonists

Vacher et al. (1999) investigated derivatives of pyridinemethylamine, related to the specified compound, as selective agonists for the 5-HT1A receptor, showing potential in treating depression (Vacher et al., 1999).

Met Kinase Inhibitor Development

Schroeder et al. (2009) worked on N-substituted pyridine carboxamides as selective inhibitors of the Met kinase, indicating potential applications in cancer treatment (Schroeder et al., 2009).

Thiazole-Piperidine Hybrids for Tuberculosis

Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrids, structurally related to the specified compound, showing promise as Mycobacterium tuberculosis inhibitors (Jeankumar et al., 2013).

Crystal Structure and Molecular Docking Studies

Venkateshan et al. (2019) conducted crystal structure analysis and molecular docking studies on pyridine derivatives, potentially offering insights into the structural properties and binding mechanisms of similar compounds (Venkateshan et al., 2019).

Structural Analysis of Anticonvulsant Drugs

Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including pyridazine derivatives, which could be relevant to understanding the pharmacological properties of similar compounds (Georges et al., 1989).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized piperidine carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).

Computational Studies of Bipyridine Derivatives

Jayarajan et al. (2019) conducted experimental and computational studies on bipyridine carboxamides, including NLO properties and molecular docking, which could be informative for the development of novel inhibitors (Jayarajan et al., 2019).

Metabolism of Flumatinib

Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with structural similarities, providing insights into the metabolic pathways of related compounds (Gong et al., 2010).

特性

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACQHVJWLSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。